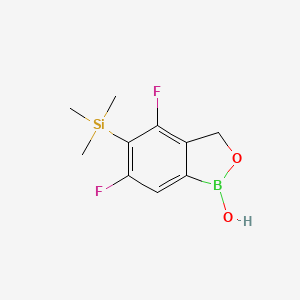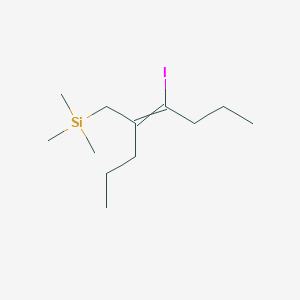
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is a synthetic organic compound that features a benzoxaborole core with difluoro and trimethylsilyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-hydroxybenzoic acid and trimethylsilyl chloride.
Formation of Benzoxaborole Core: The benzoxaborole core is formed through a cyclization reaction, often involving the use of a boron source such as boric acid or boron trichloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxaborole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoxaboroles, while oxidation and reduction reactions can lead to different oxidation states of the benzoxaborole core.
科学研究应用
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Catalysis: It can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
作用机制
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The benzoxaborole core can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site. The difluoro and trimethylsilyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,6-Difluoro-5-(trifluoromethyl)-1,3-phenylene: This compound shares the difluoro substitution but differs in the presence of a trifluoromethyl group instead of a trimethylsilyl group.
4,6-Difluoro-5-pyrimidine formaldehyde: Another difluoro-substituted compound with a different core structure.
Uniqueness
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is unique due to the combination of its benzoxaborole core with difluoro and trimethylsilyl substituents. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
651326-80-6 |
|---|---|
分子式 |
C10H13BF2O2Si |
分子量 |
242.10 g/mol |
IUPAC 名称 |
(4,6-difluoro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H13BF2O2Si/c1-16(2,3)10-8(12)4-7-6(9(10)13)5-15-11(7)14/h4,14H,5H2,1-3H3 |
InChI 键 |
ACPDQUQNUKCXJJ-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=CC(=C(C(=C2CO1)F)[Si](C)(C)C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)

![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)

![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)

